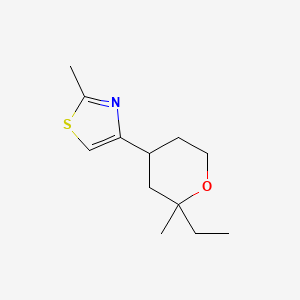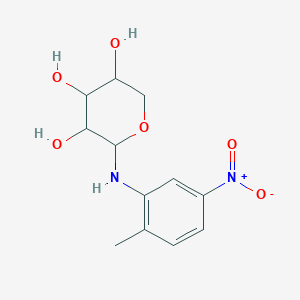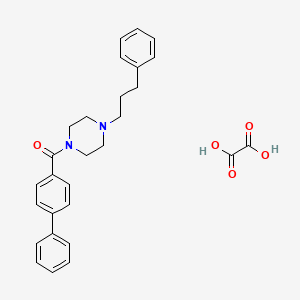
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide, also known as TEA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. TEA is a member of the adamantane family of compounds and has been shown to have unique properties that make it an attractive candidate for use in a variety of research settings.
作用机制
The mechanism of action of N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain. This compound has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a key role in learning and memory. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. Studies have shown that this compound can increase the levels of certain enzymes in the brain, including superoxide dismutase and catalase, which are involved in the body's antioxidant defense system. Additionally, this compound has been shown to increase the levels of certain proteins that are involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its ability to cross the blood-brain barrier, which allows it to exert its effects directly on the brain. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
未来方向
There are a number of potential future directions for research involving N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide. One area of interest is the development of new formulations of this compound that can increase its bioavailability and extend its half-life. Additionally, there is interest in exploring the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, there is interest in exploring the potential use of this compound in combination with other compounds to enhance its neuroprotective effects.
合成方法
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide can be synthesized through a multi-step process involving the reaction of ethylamine with 1,3-dibromoadamantane to produce N,N-diethyl-1,3-adamantanedicarboxamide. This compound can then be further reacted with ethyl iodide to produce this compound. The synthesis process has been well-established in the literature and has been used to produce this compound in large quantities for research purposes.
科学研究应用
N,N,N',N'-tetraethyl-1,3-adamantanedicarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for various neurological disorders. Studies have shown that this compound has neuroprotective properties and may be effective in reducing the symptoms of conditions such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-N,1-N,3-N,3-N-tetraethyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-5-21(6-2)17(23)19-10-15-9-16(11-19)13-20(12-15,14-19)18(24)22(7-3)8-4/h15-16H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUMQRXWYXDKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5013943.png)


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B5013973.png)
![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![6-(4-acetyl-1-piperazinyl)-N-benzyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5013992.png)
![2-{[benzyl(ethyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5013994.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)

![4-[(4-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5014010.png)
![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)
![N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B5014028.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)